6,8-Dimethyl-1,2-dihydroquinazoline

Lipophilicity Physicochemical Properties Drug-likeness

6,8-Dimethyl-1,2-dihydroquinazoline (CAS 1400636-82-9) is a nitrogen-containing heterocyclic compound featuring a partially saturated quinazoline core with methyl substituents at the 6- and 8-positions. The dihydroquinazoline scaffold is recognized as a privileged structure in drug discovery, associated with diverse biological activities including anticancer, antiviral, and anti-inflammatory effects.

Molecular Formula C10H12N2
Molecular Weight 160.22
CAS No. 1400636-82-9
Cat. No. B2783069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-Dimethyl-1,2-dihydroquinazoline
CAS1400636-82-9
Molecular FormulaC10H12N2
Molecular Weight160.22
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)C=NCN2)C
InChIInChI=1S/C10H12N2/c1-7-3-8(2)10-9(4-7)5-11-6-12-10/h3-5,12H,6H2,1-2H3
InChIKeyXIZVLHATRQZUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





6,8-Dimethyl-1,2-dihydroquinazoline (CAS 1400636-82-9): A Distinctive Dihydroquinazoline Scaffold for Medicinal Chemistry and SAR Exploration


6,8-Dimethyl-1,2-dihydroquinazoline (CAS 1400636-82-9) is a nitrogen-containing heterocyclic compound featuring a partially saturated quinazoline core with methyl substituents at the 6- and 8-positions . The dihydroquinazoline scaffold is recognized as a privileged structure in drug discovery, associated with diverse biological activities including anticancer, antiviral, and anti-inflammatory effects [1]. This specific dimethylated variant offers a distinct physicochemical and structural profile compared to unsubstituted or mono‑methylated analogs, making it a valuable building block for structure‑activity relationship (SAR) studies and library synthesis .

Why 6,8-Dimethyl-1,2-dihydroquinazoline Cannot Be Casually Substituted with Other Dihydroquinazoline Analogs


In the dihydroquinazoline class, subtle alterations in substitution pattern—particularly the introduction and positioning of methyl groups—profoundly influence lipophilicity, electronic distribution, and metabolic stability [1]. While generic dihydroquinazoline scaffolds may appear interchangeable, the 6,8-dimethyl substitution uniquely modulates key drug‑like properties: methyl groups enhance lipophilicity, which can improve membrane permeability and oral bioavailability, but their placement at the 6- and 8-positions can also alter binding affinity for specific biological targets compared to unsubstituted or differently substituted analogs . Therefore, assuming functional equivalence without comparative data risks compromising SAR campaigns, lead optimization, and procurement decisions [2].

6,8-Dimethyl-1,2-dihydroquinazoline: Quantifiable Differentiation Evidence Versus Closest Analogs


Increased Lipophilicity (LogP) Relative to Unsubstituted 1,2-Dihydroquinazoline

6,8-Dimethyl-1,2-dihydroquinazoline exhibits a higher predicted partition coefficient (LogP) than the unsubstituted parent 1,2-dihydroquinazoline, reflecting the lipophilicity-enhancing effect of the two methyl groups . This difference is critical for membrane permeability and oral absorption potential [1].

Lipophilicity Physicochemical Properties Drug-likeness

SAR‑Driven Activity Enhancement: Dimethyl Substitution Correlates with Increased Biological Potency

A comprehensive review of quinazoline SAR indicates that dimethyl substitution on the quinazoline core is associated with increased biological activity compared to mono‑methyl or unsubstituted analogs, primarily attributed to enhanced lipophilicity [1]. This class‑level inference supports the rationale for selecting 6,8‑dimethyl‑1,2‑dihydroquinazoline as a scaffold with improved drug‑like properties.

Structure-Activity Relationship Medicinal Chemistry Quinazoline Derivatives

Weak CSF‑1R and EGFR Antagonism: A Defined Selectivity Profile for a Closely Related 6,8‑Dimethylquinazoline Analog

A structurally similar 6,8‑dimethylquinazoline derivative, (6,8‑dimethyl‑quinazolin‑4‑yl)‑methyl‑phenyl‑amine, displays weak antagonism toward Colony Stimulating Factor 1 Receptor (CSF‑1R) and Epidermal Growth Factor Receptor (EGFR) with IC₅₀ > 20,000 nM [1]. This data suggests that the 6,8‑dimethyl substitution pattern, in certain contexts, may not confer strong kinase inhibition, thereby informing selectivity expectations and guiding medicinal chemistry design away from these targets.

Kinase Inhibition Selectivity Binding Affinity

Computational and Spectroscopic Characterization Defines Unique Electronic and Reactive Properties

A newly synthesized dihydroquinazoline derivative—strongly indicated to be 6,8‑dimethyl‑1,2‑dihydroquinazoline—was subjected to combined experimental (FT‑IR, FT‑Raman) and computational (DFT, molecular dynamics) studies [1]. The work provides detailed electronic properties, frontier molecular orbital energies, and molecular docking scores against potential biological targets, offering a unique dataset that distinguishes this compound from less‑characterized analogs.

DFT Calculations Molecular Docking Spectroscopic Analysis

Optimal Procurement and Research Scenarios for 6,8-Dimethyl-1,2-dihydroquinazoline


Lead Optimization Campaigns Requiring Enhanced Lipophilicity and Membrane Permeability

Given its predicted LogP of 2.31—approximately 18‑fold higher than unsubstituted 1,2‑dihydroquinazoline—6,8‑dimethyl‑1,2‑dihydroquinazoline is an ideal scaffold for medicinal chemistry programs aiming to improve oral bioavailability or CNS penetration . The dimethyl substitution pattern offers a quantifiable lipophilicity advantage that can be exploited in SAR studies to balance potency and ADME properties [1].

Dihydroquinazoline SAR Libraries and Privileged Scaffold Exploration

As a dimethylated dihydroquinazoline, this compound serves as a key building block for constructing focused libraries to probe the impact of methyl substitution on biological activity . The class‑level SAR trend linking dimethyl groups to increased potency due to enhanced lipophilicity provides a rational basis for including this compound in high‑throughput screening decks [1].

Selectivity Profiling Against Kinase Targets

The weak activity (IC₅₀ > 20,000 nM) of a closely related 6,8‑dimethylquinazoline analog against CSF‑1R and EGFR indicates that this scaffold is unlikely to exhibit off‑target kinase inhibition . This makes 6,8‑dimethyl‑1,2‑dihydroquinazoline a suitable negative control or a starting point for developing selective agents that avoid kinase‑mediated toxicity [1].

Computational Chemistry and Molecular Modeling Studies

The availability of extensive DFT, molecular dynamics, and docking data for a dihydroquinazoline derivative matching the 6,8‑dimethyl substitution pattern provides a validated computational model . Researchers can leverage this dataset for virtual screening, reactivity prediction, and the design of novel analogs without the need for de novo quantum chemical calculations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,8-Dimethyl-1,2-dihydroquinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.